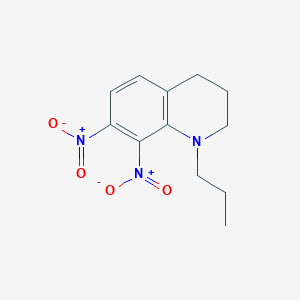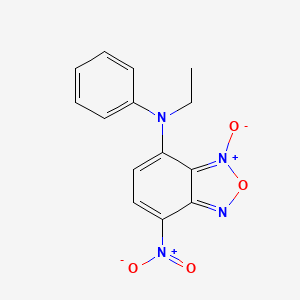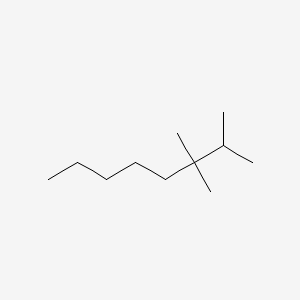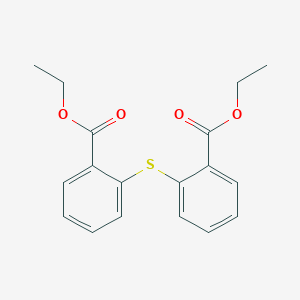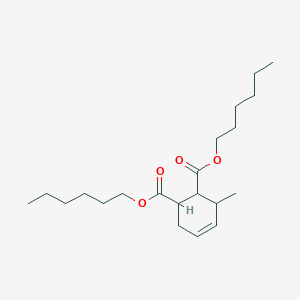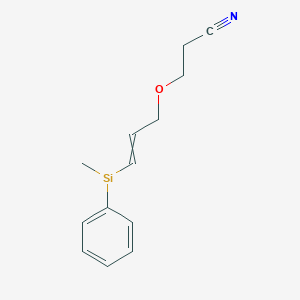
CID 78065533
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065533 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various fields of science and industry
Preparation Methods
The preparation of CID 78065533 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve the use of advanced technologies and equipment to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
CID 78065533 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
CID 78065533 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78065533 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved. The detailed mechanism of action of this compound is still under investigation, and ongoing research aims to elucidate the precise molecular interactions and pathways.
Comparison with Similar Compounds
CID 78065533 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties with this compound, but they may differ in their specific applications and effects. Some of the similar compounds include those with similar functional groups or molecular structures. The comparison of this compound with these compounds can provide insights into its distinct properties and potential advantages.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry Its unique properties and potential make it a valuable subject of study and research
Properties
Molecular Formula |
C13H16NOSi |
|---|---|
Molecular Weight |
230.36 g/mol |
InChI |
InChI=1S/C13H16NOSi/c1-16(13-7-3-2-4-8-13)12-6-11-15-10-5-9-14/h2-4,6-8,12H,5,10-11H2,1H3 |
InChI Key |
GZKICLPFBVFHDS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=CCOCCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



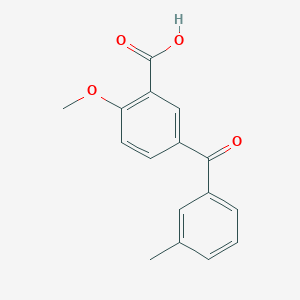
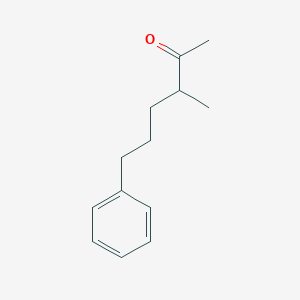
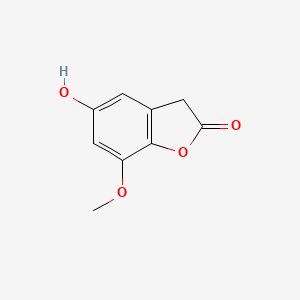
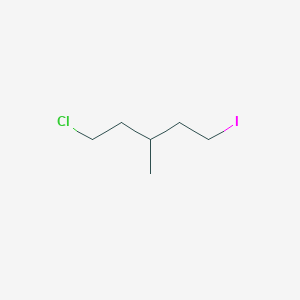
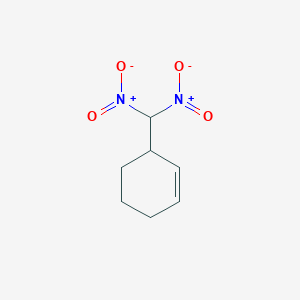
![Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14560945.png)
![Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-](/img/structure/B14560948.png)
